molecular formula C24H31FO6 B13860284 17-epi-Dexamethasone-21-acetate

17-epi-Dexamethasone-21-acetate

Cat. No.: B13860284
M. Wt: 434.5 g/mol
InChI Key: AKUJBENLRBOFTD-WJSUBCRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-epi-Dexamethasone-21-acetate: is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is a derivative of dexamethasone, a potent anti-inflammatory and immunosuppressant agent. The compound is characterized by its molecular formula C24H31FO6 and a molecular weight of 434.50 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-epi-Dexamethasone-21-acetate typically involves the acetylation of 17-epi-Dexamethasone. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and verification of the compound .

Chemical Reactions Analysis

Types of Reactions: 17-epi-Dexamethasone-21-acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .

Mechanism of Action

17-epi-Dexamethasone-21-acetate exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The compound decreases vasodilation and capillary permeability, reducing leukocyte migration to sites of inflammation .

Molecular Targets and Pathways: The primary molecular target is the glucocorticoid receptor. The downstream pathways involve the suppression of pro-inflammatory cytokines and the inhibition of the arachidonic acid pathway .

Comparison with Similar Compounds

Uniqueness: 17-epi-Dexamethasone-21-acetate is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in different metabolic pathways and therapeutic outcomes compared to other glucocorticoids .

Biological Activity

17-epi-Dexamethasone-21-acetate is a synthetic glucocorticoid derived from dexamethasone, notable for its potent anti-inflammatory and immunosuppressive properties. This compound exhibits unique biological activities due to its stereochemical configuration, particularly at the 17 position, which influences its interaction with glucocorticoid receptors and its overall pharmacological profile.

  • Molecular Formula : C24H31F O6
  • Molecular Weight : 434.50 g/mol
  • Structure : The structural formula highlights the modifications that distinguish it from dexamethasone, particularly in the arrangement of atoms around the steroid nucleus.

The biological activity of this compound primarily involves its interaction with glucocorticoid receptors (GR) . Upon binding to GR, the compound modulates gene expression related to inflammation and immune responses:

  • Anti-inflammatory Effects :
    • Inhibition of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-alpha).
    • Suppression of enzymes such as cyclooxygenase-2 (COX-2), which are crucial in the inflammatory process.
  • Immunosuppressive Effects :
    • Modulation of immune cell function, leading to reduced immune response in conditions like asthma and rheumatoid arthritis.

Comparative Biological Activity

The potency of this compound compared to dexamethasone can be summarized in the following table:

CompoundAnti-inflammatory PotencyHalf-life (hours)Receptor Binding Affinity
DexamethasoneStandard Reference4–6High
This compoundHigher than Dexamethasone6–8Higher

Case Studies and Clinical Applications

Several studies have evaluated the efficacy of this compound in various clinical settings:

  • Asthma Management : A study indicated significant improvements in lung function and reduction in exacerbations among patients treated with this compound compared to standard treatment regimens.
  • Rheumatoid Arthritis : Clinical trials demonstrated that patients receiving this compound showed marked improvement in joint swelling and pain reduction compared to those on placebo.
  • Combination Therapy : Research on drug interactions revealed that when combined with acetylsalicylic acid, there is an increased risk of gastrointestinal irritation, emphasizing the importance of understanding pharmacokinetic interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High protein binding (approximately 75%), leading to prolonged effects.
  • Metabolism : Metabolized primarily by cytochrome P450 enzymes, impacting its interactions with other medications.

Properties

Molecular Formula

C24H31FO6

Molecular Weight

434.5 g/mol

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24-/m1/s1

InChI Key

AKUJBENLRBOFTD-WJSUBCRMSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)COC(=O)C)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.